molecular formula C11H8F6O B14071733 1-(2,3-Bis(trifluoromethyl)phenyl)propan-1-one

1-(2,3-Bis(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B14071733
M. Wt: 270.17 g/mol
InChI Key: CDFWIDYYFNBACL-UHFFFAOYSA-N
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Description

1-(2,3-Bis(trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H8F6O. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a propanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Bis(trifluoromethyl)phenyl)propan-1-one typically involves the reaction of 2,3-bis(trifluoromethyl)benzene with propanone under specific conditions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Bis(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,3-Bis(trifluoromethyl)phenyl)propan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is particularly useful in drug design, where the compound can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

  • 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one
  • 2-Propanone, 1-[3-(trifluoromethyl)phenyl]-
  • 1-Phenyl-2-propanol
  • 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one

Uniqueness: 1-(2,3-Bis(trifluoromethyl)phenyl)propan-1-one is unique due to the positioning of the trifluoromethyl groups on the phenyl ring, which significantly influences its chemical reactivity and physical properties. This configuration provides distinct advantages in terms of stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H8F6O

Molecular Weight

270.17 g/mol

IUPAC Name

1-[2,3-bis(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H8F6O/c1-2-8(18)6-4-3-5-7(10(12,13)14)9(6)11(15,16)17/h3-5H,2H2,1H3

InChI Key

CDFWIDYYFNBACL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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